Glucocheirolin chemical structure and properties
Glucocheirolin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocheirolin (B91262) is a naturally occurring glucosinolate found predominantly in plants of the Brassicaceae family, particularly in the genus Erysimum (wallflowers). Like other glucosinolates, it serves as a defense compound against herbivores and pathogens. Upon tissue damage, glucocheirolin is hydrolyzed by the enzyme myrosinase to produce isothiocyanates, which are biologically active compounds with potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, degradation, and analytical methods for glucocheirolin, tailored for a scientific audience.
Chemical Structure and Properties
Glucocheirolin, with the IUPAC name potassium;[(E)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate, is a sulfur-containing glycoside.[1] Its structure consists of a β-D-glucopyranose moiety linked via a sulfur atom to a sulfonated oxime. The side chain is a 3-(methylsulfonyl)propyl group.
Table 1: Chemical and Physical Properties of Glucocheirolin
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₀KNO₁₁S₃ | [1][2] |
| Molecular Weight | 477.57 g/mol | [2][3] |
| CAS Number | 15592-36-6 | [1][2] |
| Appearance | Yellowish powder | [1] |
| Solubility | Soluble in water | [1][4] |
| Melting Point | 168 °C | [5] |
| IUPAC Name | potassium;[(E)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate | [1] |
| SMILES | CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | [1] |
| InChI | InChI=1S/C11H21NO11S3.K/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11;/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21);/q;+1/p-1/t6-,8-,9+,10-,11+;/m1./s1 | [3] |
Biosynthesis of Glucocheirolin
The biosynthesis of glucocheirolin, like other aliphatic glucosinolates, originates from the amino acid methionine. The pathway can be broadly divided into three stages: chain elongation, formation of the core glucosinolate structure, and side-chain modification.
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Chain Elongation: Methionine undergoes a series of chain elongation cycles, adding methylene (B1212753) groups to its side chain. This process involves transamination, condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, resulting in the formation of dihomomethionine, the precursor for glucosinolates with a four-carbon side chain.
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Core Structure Formation: Dihomomethionine is converted to an aldoxime by a cytochrome P450 monooxygenase (CYP79F1). Subsequently, the aldoxime is converted to a thiohydroximic acid, followed by S-glucosylation by a UDP-glucose:thiohydroximate S-glucosyltransferase to form desulfoglucocheirolin. The final step in the core structure formation is the sulfation by a sulfotransferase, yielding the basic glucosinolate structure.
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Side-Chain Modification: The characteristic methylsulfonyl group of glucocheirolin is formed through oxidation of the methylthio group of the precursor glucosinolate, glucoiberverin. This oxidation is catalyzed by a flavin-monooxygenase (FMO).
Caption: Biosynthesis pathway of glucocheirolin from methionine.
Degradation of Glucocheirolin
Upon tissue injury, glucocheirolin comes into contact with the enzyme myrosinase (a thioglucosidase), which is spatially separated in intact plant cells. Myrosinase hydrolyzes the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form biologically active compounds, primarily isothiocyanates. The specific isothiocyanate derived from glucocheirolin is 3-(methylsulfonyl)propyl isothiocyanate .
Caption: Myrosinase-catalyzed degradation of glucocheirolin.
Experimental Protocols
Extraction and Purification of Glucocheirolin
This protocol is a general method for the extraction and purification of glucosinolates from plant material and can be applied for glucocheirolin.
Materials:
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Fresh or freeze-dried plant material (e.g., leaves or seeds of Erysimum species)
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Methanol (70% and 80%)
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Deionized water
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DEAE-Sephadex A-25
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Purified sulfatase (from Helix pomatia)
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Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
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Centrifuge and centrifuge tubes
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Chromatography column
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Freeze-dryer
Procedure:
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Extraction:
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Homogenize 100 mg of freeze-dried plant material in 2 mL of 70% methanol.
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Heat the mixture at 70°C for 10 minutes to inactivate endogenous myrosinase.
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Centrifuge at 3000 x g for 10 minutes.
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Collect the supernatant. Repeat the extraction on the pellet with 2 mL of 70% methanol.
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Combine the supernatants.
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-
Purification:
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Prepare a DEAE-Sephadex A-25 column and equilibrate with water.
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Apply the crude extract to the column. Glucosinolates will bind to the anion-exchange resin.
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Wash the column with water to remove neutral and cationic impurities.
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To desulfate the glucosinolates, apply a solution of purified sulfatase (0.5 mg/mL in sodium acetate buffer) to the column and incubate overnight at room temperature.
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Elute the desulfoglucosinolates with deionized water.
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Freeze-dry the eluate to obtain the purified desulfoglucocheirolin.
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Caption: Workflow for the extraction and purification of glucocheirolin.
HPLC Quantification of Glucocheirolin
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.
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C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase:
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Solvent A: Water
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Solvent B: Acetonitrile
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Gradient elution is typically used. A representative gradient is as follows: 1% B for 1 min, linear gradient to 25% B over 20 min, hold at 25% B for 5 min, then return to 1% B and equilibrate for 5 min.
Procedure:
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Dissolve the purified desulfoglucocheirolin in a known volume of water.
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Inject a known volume (e.g., 20 µL) onto the HPLC system.
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Monitor the elution at 229 nm for UV detection.
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Quantify the amount of glucocheirolin by comparing the peak area to a calibration curve prepared with a known standard of desulfosinigrin (a commonly used reference glucosinolate) and applying a response factor for glucocheirolin if available.
Biological Activities and Quantitative Data
Glucosinolates and their hydrolysis products, particularly isothiocyanates, are known to possess a range of biological activities, including antimicrobial, insecticidal, and anticancer properties. While extensive research exists for some glucosinolates like glucoraphanin (B191350) (precursor to sulforaphane), specific quantitative data for glucocheirolin is limited in the publicly available literature.
Table 2: Reported Biological Activities of Glucosinolates and Isothiocyanates (General)
| Activity | Compound Type | Organism/Cell Line | Effect | Reference |
| Antimicrobial | Isothiocyanates | Bacteria and Fungi | Inhibition of growth | [6] |
| Insecticidal | Glucosinolates & Isothiocyanates | Various insects | Deterrent, toxic | [7] |
| Anticancer | Isothiocyanates | Various cancer cell lines | Induction of apoptosis, inhibition of proliferation | [8][9][10] |
Conclusion
Glucocheirolin is a significant secondary metabolite in certain Brassicaceae species with a well-defined chemical structure and biosynthetic pathway. Its biological activity, primarily mediated by its hydrolysis product, 3-(methylsulfonyl)propyl isothiocyanate, warrants further investigation for potential applications in agriculture and medicine. The experimental protocols provided in this guide offer a foundation for researchers to extract, identify, and quantify glucocheirolin, facilitating future studies into its specific biological functions and potential uses.
References
- 1. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Role of Antimicrobial Glucosinolate-Derived Isothiocyanates in Resistance of Arabidopsis to Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glucosinolates in cancer prevention and treatment: experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Carcinogenic Glucosinolates in Cruciferous Vegetables and Their Antagonistic Effects on Prevention of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]


